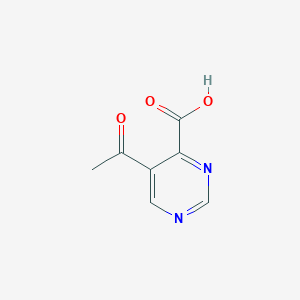
5-Acetylpyrimidine-4-carboxylic acid
Overview
Description
5-Acetylpyrimidine-4-carboxylic acid (APCA) is a pyrimidine derivative with the chemical formula C7H6N2O3. It is a white crystalline powder that is commonly used in scientific research due to its unique properties. APCA is a versatile compound that can be synthesized using various methods, and its applications in scientific research are vast.
Scientific Research Applications
5-Acetylpyrimidine-4-carboxylic acid has various applications in scientific research, including as a building block for the synthesis of other compounds, as a ligand for metal ions, as a fluorescent probe for the detection of metal ions, and as a potential therapeutic agent for the treatment of cancer and other diseases. 5-Acetylpyrimidine-4-carboxylic acid is commonly used in the synthesis of other compounds due to its unique properties, including its ability to form hydrogen bonds and its electron-withdrawing properties. 5-Acetylpyrimidine-4-carboxylic acid is also used as a ligand for metal ions in coordination chemistry due to its ability to form stable complexes with metal ions. Additionally, 5-Acetylpyrimidine-4-carboxylic acid is a fluorescent probe that can be used to detect metal ions in biological systems. Recent studies have also shown that 5-Acetylpyrimidine-4-carboxylic acid has potential therapeutic properties, including its ability to inhibit the growth of cancer cells.
Mechanism Of Action
The mechanism of action of 5-Acetylpyrimidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of nucleotides. 5-Acetylpyrimidine-4-carboxylic acid has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the synthesis of pyrimidine nucleotides, which can result in the inhibition of cell growth and proliferation.
Biochemical And Physiological Effects
5-Acetylpyrimidine-4-carboxylic acid has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its ability to induce apoptosis, and its potential as an anti-inflammatory agent. Recent studies have shown that 5-Acetylpyrimidine-4-carboxylic acid has potent anti-tumor properties, and it can inhibit the growth of various cancer cell lines. 5-Acetylpyrimidine-4-carboxylic acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, 5-Acetylpyrimidine-4-carboxylic acid has potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
5-Acetylpyrimidine-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used in various applications, including as a building block for the synthesis of other compounds and as a ligand for metal ions. 5-Acetylpyrimidine-4-carboxylic acid is also relatively inexpensive and easy to synthesize, making it a popular choice for scientific research. However, one limitation of 5-Acetylpyrimidine-4-carboxylic acid is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-Acetylpyrimidine-4-carboxylic acid has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of 5-Acetylpyrimidine-4-carboxylic acid, including its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 5-Acetylpyrimidine-4-carboxylic acid and its potential as an anti-tumor agent. Additionally, more research is needed to explore the potential of 5-Acetylpyrimidine-4-carboxylic acid as an anti-inflammatory agent and its potential as a ligand for metal ions. Further studies are also needed to explore the potential of 5-Acetylpyrimidine-4-carboxylic acid as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
133510-36-8 |
|---|---|
Product Name |
5-Acetylpyrimidine-4-carboxylic acid |
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
5-acetylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c1-4(10)5-2-8-3-9-6(5)7(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
HOFDMRIORCOHPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=CN=C1C(=O)O |
Canonical SMILES |
CC(=O)C1=CN=CN=C1C(=O)O |
synonyms |
4-Pyrimidinecarboxylicacid,5-acetyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

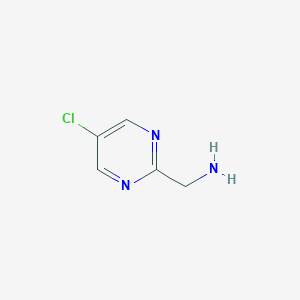
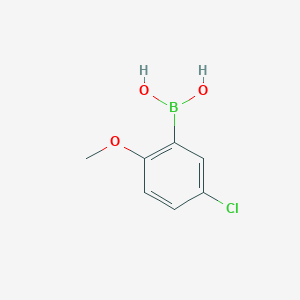
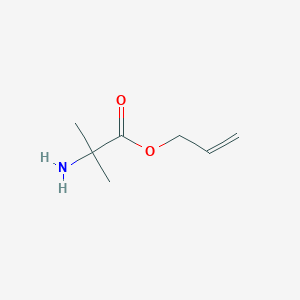

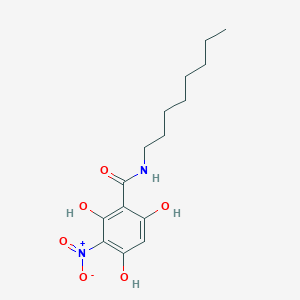
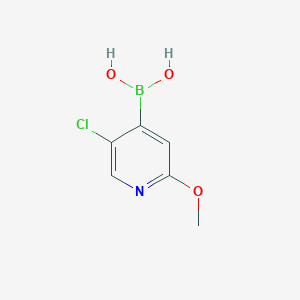
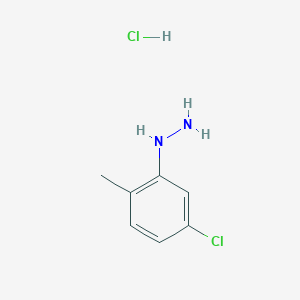
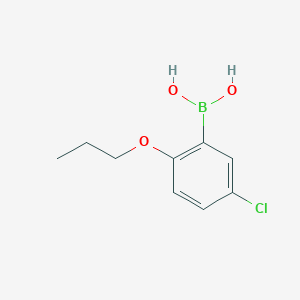
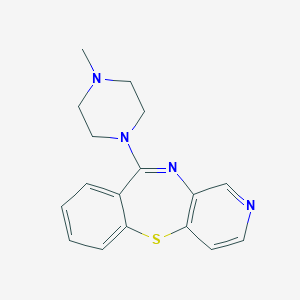
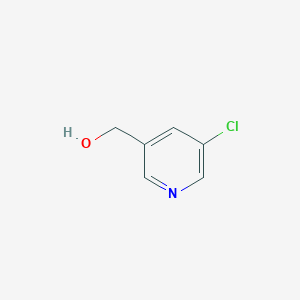
![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)
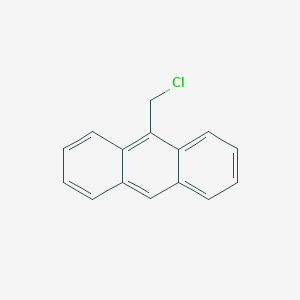
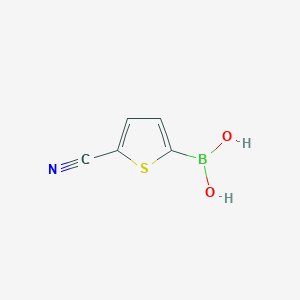
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)